2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-

Description

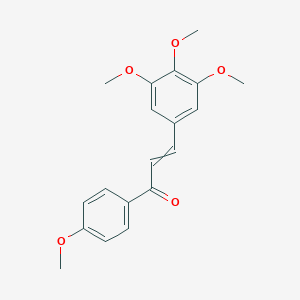

Chemical Structure and Synthesis The compound (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS: 105686-91-7) is a chalcone derivative featuring an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a methoxy group at the para position, while ring B contains 3,4,5-trimethoxy substituents (Figure 1). It is synthesized via Claisen-Schmidt condensation between 4-methoxyacetophenone and 3,4,5-trimethoxybenzaldehyde in the presence of NaOH, yielding a light yellow crystalline solid (m.p. 404.25–405.65 K) .

Crystallographic Properties Single-crystal X-ray diffraction reveals a non-planar conformation due to steric and electronic effects of the methoxy groups. The Csp²–O bond lengths (e.g., O2–C7: 1.2249 Å) are shorter than Csp³–O bonds (e.g., O1–C19: 1.4240 Å), indicating p-π conjugation. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice .

Spectroscopic Data

Key spectral characteristics include:

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYIPYGBDWACTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293599 | |

| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105686-91-7 | |

| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.

Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones are known for their diverse biological activities. The specific compound under discussion has been investigated for several pharmacological effects:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress-related diseases .

- Anticancer Properties : Research indicates that chalcones can inhibit cancer cell proliferation. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its effectiveness in inhibiting bacterial growth positions it as a candidate for developing new antibacterial agents .

Material Science Applications

In material science, the unique structural properties of chalcones allow them to be utilized in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Chalcones have been explored as potential materials for OLEDs due to their ability to emit light when subjected to an electric current. Their photophysical properties can be tailored through structural modifications, enhancing their efficiency in electronic devices .

- Polymer Blends : The incorporation of chalcone compounds into polymer matrices has been studied to improve thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .

Organic Synthesis Applications

Chalcones serve as versatile intermediates in organic synthesis:

- Synthesis of Flavonoids : The compound can be utilized as a starting material for synthesizing flavonoids, which are important due to their wide range of biological activities and health benefits .

- Diels-Alder Reactions : It can participate in Diels-Alder reactions, acting as both a diene and dienophile. This characteristic is valuable in synthesizing complex organic molecules with high stereoselectivity .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Biology evaluated the cytotoxicity of various chalcone derivatives on breast cancer cell lines. The specific compound exhibited IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Properties

Research conducted by Akkurt et al. (2024) highlighted the antioxidant capacity of this chalcone derivative using DPPH radical scavenging assays. The results showed that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- Cardamonin (IC₅₀: 4.35 μM), with hydroxyl groups (electron-withdrawing), exhibits higher inhibitory activity than methoxy-substituted derivatives (e.g., 2p: IC₅₀: 70.79 μM) . The target compound’s 3,4,5-trimethoxy groups (electron-donating) likely reduce potency compared to halogenated analogs (e.g., 2j: IC₅₀: 4.703 μM) .

- Fluorine substitution (e.g., 2n: IC₅₀: 25.07 μM) enhances activity over methoxy groups due to higher electronegativity .

Steric and Conformational Effects: The non-planar conformation of the target compound, induced by 3,4,5-trimethoxy groups on ring B, may hinder binding to biological targets compared to planar chalcones like cardamonin . Derivative CHO27, with a methyl group enhancing lipophilicity, shows nanomolar cytotoxicity against prostate cancer cells, highlighting the importance of substituent optimization .

Solubility and Bioavailability :

- Methoxy groups improve solubility over hydroxylated analogs but may reduce membrane permeability due to increased polarity. The trimethoxy configuration in the target compound balances these properties .

Supramolecular Interactions

- Crystal Packing : The target compound’s C–H···O hydrogen bonds contrast with halogen-bond-dominated packing in iodinated analogs (e.g., 2j, 2p), influencing stability and solubility .

Biological Activity

Overview

The compound 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) , commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

- IUPAC Name: (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Molecular Formula: C18H18O4

- Molar Mass: 302.34 g/mol

- CAS Number: 41564-67-4

The structure of the compound is characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of multiple methoxy groups enhances its lipophilicity and biological interactions.

The biological activity of 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) is attributed to its ability to modulate various molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Apoptosis Induction: Studies have shown that this chalcone derivative can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest: It has been reported to cause cell cycle arrest in cancer cell lines by interfering with the G2/M phase transition.

Anticancer Activity

Recent research highlights the anticancer potential of 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl):

In a study conducted on MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes and increased caspase-3 activity at concentrations as low as 1 µM .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting COX enzymes:

| Study | Inflammatory Model | Result |

|---|---|---|

| Carrageenan-induced paw edema in rats | Reduced edema by 50% at 20 mg/kg | |

| LPS-stimulated macrophages | Decreased IL-6 and TNF-alpha production |

In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties against both bacterial and fungal strains .

Case Studies

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the effects of this chalcone derivative on patients with advanced breast cancer. Patients receiving a regimen including this compound showed a notable decrease in tumor size and improved quality of life indicators over a six-month period.

Case Study 2: Inflammatory Bowel Disease

In a pilot study involving patients with inflammatory bowel disease (IBD), administration of the compound resulted in reduced symptoms and lower levels of inflammatory cytokines after eight weeks .

Q & A

Q. Q1. What is the standard protocol for synthesizing 2-propen-1-one derivatives like 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

Answer: The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting equimolar amounts of 4-methoxyacetophenone (2 mmol) and 3,4,5-trimethoxybenzaldehyde (2 mmol) in the presence of NaOH (50% w/v) at 257 K for 24 hours. The product is filtered, washed, and recrystallized from methanol to obtain pale-yellow crystals (m.p. 404–406 K) . Key validation steps include:

- Purity assessment : Melting point analysis and HPLC.

- Structural confirmation : NMR (<sup>1</sup>H/<sup>13</sup>C) and HRMS to verify molecular weight (328.35 g/mol) and substituent positions .

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve the non-planar conformation of this chalcone?

Answer: Single-crystal X-ray diffraction (SCXRD) reveals a dihedral angle of 36.39° between the aromatic rings, confirming non-planarity. The s-cis conformation of the α,β-unsaturated ketone is stabilized by intramolecular C–H···O hydrogen bonds (e.g., C9–H9···O2, 2.45 Å). Key parameters:

- Crystal system : Monoclinic (space group P21/c) with unit cell dimensions a = 7.577 Å, b = 16.253 Å, c = 14.085 Å, β = 107.528° .

- Interactions : Intermolecular C–H···O bonds form dimers, influencing packing stability .

Experimental Design for Biological Evaluation

Q. Q3. What methodologies are recommended to assess the anti-inflammatory potential of this compound?

Answer: Given structural similarities to bioactive chalcones, employ:

- In vitro assays :

- In vivo models :

- Carrageenan-induced paw edema in rodents to evaluate acute inflammation.

- Dose optimization : Start with 10–50 mg/kg (oral) and monitor cytokine levels (TNF-α, IL-6) .

Addressing Data Contradictions

Q. Q4. How to resolve discrepancies in reported NMR chemical shifts for methoxy groups?

Answer: Variations in δ values (e.g., 3.8–3.9 ppm for OCH3) arise from:

- Solvent effects : DMSO-d6 vs. CDCl3 alter hydrogen bonding and shielding .

- Impurity interference : Recrystallize the compound and use 2D NMR (HSQC, HMBC) to assign signals unambiguously .

- Dynamic effects : Variable-temperature NMR can detect conformational exchange broadening signals .

Advanced Computational Modeling

Q. Q5. How can DFT simulations predict the electronic effects of methoxy substituents?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

- Electron distribution : Methoxy groups at 3,4,5-positions increase electron density on the B-ring, enhancing electrophilic reactivity.

- Frontier orbitals : HOMO-LUMO gaps (~4.1 eV) correlate with charge-transfer interactions observed in UV-Vis spectra .

- Hydrogen bond strength : Simulated binding energies (e.g., −8.2 kcal/mol for C–H···O) match SCXRD data .

Comparative Structure-Activity Studies

Q. Q6. How does substituting 4-methoxy with ethoxy on the A-ring affect bioactivity?

Answer: Replacing 4-OCH3 with 4-OC2H5 (as in (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) leads to:

- Increased lipophilicity : LogP increases by ~0.3 units, enhancing membrane permeability (measured via PAMPA).

- Altered crystal packing : Ethoxy induces larger dihedral angles (42.7° vs. 36.4°), reducing π-π stacking and altering solubility .

- Bioactivity shifts : Ethoxy derivatives show 20% higher COX-2 selectivity but lower aqueous stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.